REACTION_CXSMILES
|
C([O:8][CH2:9][CH2:10][C:11]1[C:19]([CH3:20])=[CH:18][C:14]2[O:15][CH2:16][O:17][C:13]=2[CH:12]=1)C1C=CC=CC=1.C(O)(=O)C>C(O)C.[Pd]>[CH3:20][C:19]1[C:11]([CH2:10][CH2:9][OH:8])=[CH:12][C:13]2[O:17][CH2:16][O:15][C:14]=2[CH:18]=1
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Name
|
5-(2-benzyloxyethyl)-6-methyl-1,3-benzodioxole
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OCCC1=CC2=C(OCO2)C=C1C
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After removing palladium/carbon, ethanol
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
CUSTOM
|
Details
|
the product was purified
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(=CC2=C(OCO2)C1)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: CALCULATEDPERCENTYIELD | 79% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |